10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

描述

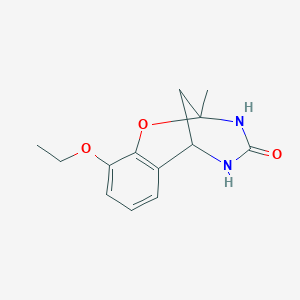

The compound 10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one belongs to the benzoxadiazocine family, characterized by a fused tricyclic framework containing oxygen and nitrogen heteroatoms. Its structure includes a central 1,3,5-benzoxadiazocine core with a methano bridge and substituents at positions 2 (methyl) and 10 (ethoxy). The 4-ketone group distinguishes it from thione analogs (e.g., 4-thione derivatives) .

属性

IUPAC Name |

6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-17-10-6-4-5-8-9-7-13(2,18-11(8)10)15-12(16)14-9/h4-6,9H,3,7H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCPJLSNYLJTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

10-Ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a synthetic compound belonging to the class of benzoxadiazocines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 354.47 g/mol. The compound features a bicyclic structure that incorporates nitrogen and oxygen heteroatoms, which are often associated with various biological activities.

Anti-inflammatory Properties

Research indicates that benzoxadiazocine derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that 10-ethoxy-2-methyl derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. The mechanism involves the downregulation of NF-kB signaling pathways, which play a critical role in inflammation.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays using various cancer cell lines (e.g., breast cancer and leukemia) showed that 10-ethoxy-2-methyl derivatives induce apoptosis and inhibit cell proliferation. The compounds were found to activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Downregulation of NF-kB signaling |

| Anticancer | Induction of apoptosis | Activation of caspase pathways |

| Inhibition of cell proliferation | Modulation of Bcl-2 family proteins |

Case Studies

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry evaluated various benzoxadiazocine derivatives for their anti-inflammatory properties. The results indicated that compounds similar to 10-ethoxy-2-methyl significantly reduced TNF-alpha levels in LPS-stimulated macrophages .

- Anticancer Research : A recent investigation into the anticancer effects of this compound demonstrated its efficacy against MCF-7 breast cancer cells. The study reported a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with 10-ethoxy derivatives .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the safety and efficacy of 10-ethoxy derivatives. Preliminary studies suggest moderate bioavailability with significant first-pass metabolism in liver models. Toxicological assessments indicate that while these compounds exhibit promising therapeutic effects, they also show cytotoxicity at high concentrations .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of benzoxadiazocine derivatives arises from variations in substituents and the replacement of the 4-ketone with a thione group. Below is a detailed comparison based on molecular properties, substituents, and physicochemical data.

Substituent Variations and Structural Analogues

Key analogs differ in substituent groups at positions 3, 5, and 10, as well as the 4-position (ketone vs. thione). Selected examples include:

Physicochemical Properties

- Lipophilicity : The 4-thione analogs generally exhibit higher logP values compared to ketones due to sulfur’s greater hydrophobic character. For example, the allyl-substituted thione (C200-1269) has logP = 3.39, suggesting moderate membrane permeability .

- Acid-Base Behavior : The pKa of 10-methoxy-4-thione (702655-73-0) is 12.9, indicating weak basicity influenced by the methoxy and thione groups .

- Solubility : Thione derivatives with polar substituents (e.g., 3-methoxypropyl in 702656-01-7) may exhibit improved aqueous solubility compared to purely hydrophobic analogs .

Functional Implications

- Thione vs.

- Substituent Effects :

- Ethoxy/Methoxy Groups : Electron-donating alkoxy groups at position 10 modulate aromatic ring electron density, impacting reactivity and intermolecular interactions .

- Allyl and Methoxypropyl : These groups introduce sites for further functionalization (e.g., Michael addition for allyl) or enhance solubility (methoxypropyl) .

Commercial Availability

Several analogs, such as sc-493654 (chloro-thienyl derivative), are available commercially (e.g., Santa Cruz Biotechnology) for research use, with prices ranging from $120 for 5 mg quantities .

常见问题

Q. What are the recommended synthetic routes for 10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one, and how can reaction conditions be optimized?

Methodological Answer: A general approach involves refluxing precursor heterocycles (e.g., substituted triazoles or benzothiadiazepines) with ethoxy-containing reagents in absolute ethanol under acidic catalysis (e.g., glacial acetic acid). For example, analogous syntheses of benzothiadiazepinones use substituted benzaldehydes and reflux conditions (4–6 hours) to achieve cyclization . Optimization may include:

- Solvent selection : Ethanol or DMF for solubility and reactivity .

- Catalyst tuning : Adjust acetic acid concentration to balance reaction rate and side-product formation.

- Temperature control : Reflux at 80–100°C to ensure intermediate stability .

Q. Table 1: Example Reaction Parameters from Analogous Compounds

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted triazole | Ethanol | AcOH | 4 | 64–71 | |

| Benzothiadiazepine derivative | DMF | NaH | 6 | 68 |

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Analyze - and -NMR to verify ethoxy (–OCHCH) and methano-bridge protons .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]).

- X-ray diffraction : Resolve the methano-bridge conformation and heterocyclic ring geometry, as demonstrated for similar benzothiadiazepinones .

- IR spectroscopy : Identify carbonyl (C=O) and ether (C–O–C) stretches .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with cellular targets?

Methodological Answer: Adopt a multi-tiered approach:

In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. Reference studies on triazole derivatives show IC determination via dose-response curves .

Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with controls for solvent effects.

Molecular docking : Use DFT or molecular dynamics simulations to predict binding modes to target proteins, as seen in studies on thiadiazole derivatives .

Cross-validation : Replicate results in ≥3 independent experiments to address variability .

Q. Key Considerations :

- Include positive/negative controls (e.g., known inhibitors).

- Use randomized block designs to minimize bias .

Q. How should contradictions in spectral or biological data be resolved during characterization?

Methodological Answer:

- Data triangulation : Cross-check NMR peaks with computational predictions (e.g., ChemDraw or Gaussian simulations) .

- Reproducibility testing : Re-synthesize the compound under varied conditions to rule out impurities.

- Advanced analytics : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in the methano-bridge region .

- Collaborative validation : Partner with independent labs to verify biological activity results .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?

Methodological Answer: Follow frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

Physicochemical profiling : Measure logP, solubility, and hydrolysis rates .

Biotic/abiotic degradation : Conduct OECD 301/302 tests to evaluate biodegradability under aerobic/anaerobic conditions.

Ecotoxicology :

- Acute toxicity : Use Daphnia magna or algae growth inhibition assays.

- Chronic effects : Assess genotoxicity (Ames test) and endocrine disruption .

Modeling : Apply QSAR models to predict bioaccumulation potential .

Q. How can computational chemistry aid in understanding the reactivity of this compound?

Methodological Answer:

- DFT studies : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites, as done for dichlorophthalic anhydride derivatives .

- Reaction pathway simulation : Map energy profiles for key transformations (e.g., ring-opening reactions) using Gaussian or ORCA software.

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate ethanol/water environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。